molecular formula C4H3F5O4S B1417960 METHYL 2,3,3,3-TETRAFLUORO-2-(FLUOROSULFONYL)PROPIONATE CAS No. 663-78-5

METHYL 2,3,3,3-TETRAFLUORO-2-(FLUOROSULFONYL)PROPIONATE

Cat. No.: B1417960
CAS No.: 663-78-5
M. Wt: 242.12 g/mol
InChI Key: KSERMEXIFUORJL-UHFFFAOYSA-N
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Description

METHYL 2,3,3,3-TETRAFLUORO-2-(FLUOROSULFONYL)PROPIONATE is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a fluorosulfonyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)-, methyl ester typically involves the introduction of fluorine atoms and a fluorosulfonyl group into a propanoic acid derivative. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure the efficient and cost-effective synthesis of the compound while maintaining strict safety and environmental standards. The use of advanced technologies and equipment allows for the precise control of reaction parameters, resulting in consistent product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2,3,3,3-TETRAFLUORO-2-(FLUOROSULFONYL)PROPIONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The fluorine atoms and the fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully selected to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

METHYL 2,3,3,3-TETRAFLUORO-2-(FLUOROSULFONYL)PROPIONATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound’s fluorinated nature allows it to be used in studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into biological processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced bioavailability and stability.

    Industry: It is utilized in the production of specialty chemicals and materials, including fluoropolymers and surfactants.

Mechanism of Action

The mechanism by which propanoic acid, 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)-, methyl ester exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and the fluorosulfonyl group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: This compound is also fluorinated and has similar applications in industrial processes and scientific research.

    Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-, methyl ester: Another fluorinated ester with comparable chemical properties and uses.

Uniqueness

METHYL 2,3,3,3-TETRAFLUORO-2-(FLUOROSULFONYL)PROPIONATE is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of advanced materials and pharmaceuticals.

Properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O4S/c1-13-2(10)3(5,4(6,7)8)14(9,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERMEXIFUORJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660487
Record name Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663-78-5
Record name Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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